

Evaluating the Spectrum of Antibiotics Potentiated by Polymyxin B Nonapeptide: A Comparative Guide

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The increasing prevalence of multidrug-resistant Gram-negative bacteria presents a critical challenge in modern medicine. One promising strategy to combat this threat is the use of antibiotic potentiators, which can restore or enhance the efficacy of existing antibiotics. **Polymyxin B nonapeptide** (PMBN), a derivative of polymyxin B, has emerged as a significant potentiator. This guide provides a comprehensive evaluation of the spectrum of antibiotics potentiated by PMBN, supported by experimental data and detailed methodologies.

Mechanism of Action: Permeabilizing the Outer Membrane

Polymyxin B nonapeptide is derived from polymyxin B by the enzymatic removal of its N-terminal fatty acyl chain.[1][2] This modification significantly reduces its direct bactericidal activity and toxicity compared to the parent molecule.[3][4] However, PMBN retains the ability to interact with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. [1][5] This interaction disrupts the integrity of the outer membrane, increasing its permeability to other molecules, including antibiotics that are normally excluded.[1][6][7] This mechanism of action allows PMBN to sensitize Gram-negative bacteria to a range of antibiotics, particularly those that are hydrophobic.[8] It is important to note that PMBN's potentiation effect is selective



for Gram-negative bacteria and does not extend to Gram-positive organisms like Staphylococcus aureus.[6][7]

Spectrum of Potentiated Antibiotics

Experimental evidence demonstrates that PMBN potentiates a variety of antibiotics against a broad range of Gram-negative pathogens. The most significant potentiation is observed with hydrophobic antibiotics.

Key findings from in-vitro studies include:

- Novobiocin: The minimum inhibitory concentration (MIC) of novobiocin was lowered by eightfold or more in the presence of PMBN for all 53 polymyxin-susceptible strains tested in one study.[3]
- Erythromycin: PMBN has been shown to synergistically enhance the activity of erythromycin against various clinical isolates, including P. aeruginosa, A. baumannii, E. coli, E. cloacae, and K. pneumoniae.[9] A 30-fold decrease in the MIC of erythromycin has been reported.[4]
- Rifampicin: A significant potentiation of rifampin has been observed, with a reported 100-fold decrease in its MIC.[4] Checkerboard assays have confirmed the synergistic effect of PMBN with rifampicin against both polymyxin-sensitive and polymyxin-resistant E. coli.[10]
- Azithromycin: PMBN can re-sensitize azithromycin-resistant E. coli to the antibiotic, even in strains with high-level resistance.[1]
- Fusidic Acid: The susceptibility of Gram-negative bacteria to fusidic acid was increased by 30- to 300-fold in the presence of subinhibitory concentrations of PMBN.[8]
- Other Antibiotics: PMBN has also been shown to potentiate the activity of aztreonam, amikacin, ciprofloxacin, and meropenem, particularly in eradicating persister cells of A. baumannii, K. pneumoniae, and E. coli.[6]

The following table summarizes the quantitative data on the potentiation of various antibiotics by PMBN against different Gram-negative bacteria.



Antibiotic	Bacterial Species	PMBN Concentration	Fold Reduction in MIC	Reference
Novobiocin	53 polymyxin- susceptible strains	Not specified	≥8	[3]
Erythromycin	P. aeruginosa, A. baumannii, E. coli, E. cloacae, K. pneumoniae	0.5 - 8 μg/mL	≥ 4 (synergy)	[9]
Erythromycin	Gram-negative bacteria	1-3 mg/L	30	[4]
Rifampicin	Gram-negative bacteria	1-3 mg/L	100	[4]
Fusidic Acid	21 polymyxin- susceptible strains	Subinhibitory	30 - 300	[8]
Azithromycin	E. coli	Not specified	Synergistic	[1]
Aztreonam	E. coli MG1655	1 mg/L	1000-fold sensitization	[6][7]
Ciprofloxacin	A. baumannii, K. pneumoniae, E. coli	8 mg/L	Significant	[6]
Amikacin	A. baumannii, K. pneumoniae, E. coli	Not specified	Significant	[6]
Meropenem	A. baumannii, K. pneumoniae, E. coli	Not specified	Significant	[6]

Experimental Protocols



To evaluate the potentiation of antibiotics by PMBN, several standard microbiological assays are employed. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay to quantify the susceptibility of a bacterium to an antibiotic.

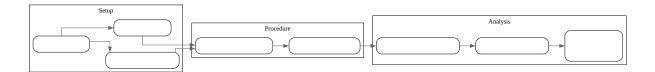


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Workflow for MIC Determination

Checkerboard Assay

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.







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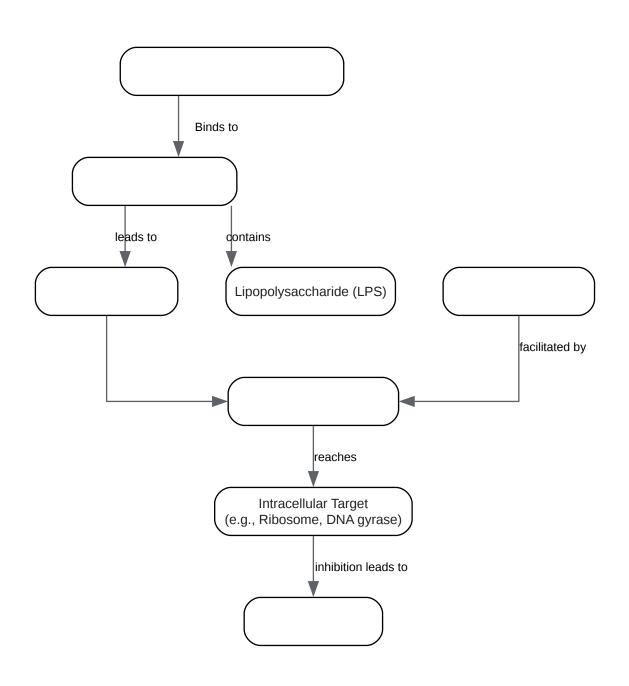
Workflow for Checkerboard Assay

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.







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